molecular formula C25H19ClN4O3S B2475727 N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536707-07-0

N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2475727
CAS No.: 536707-07-0
M. Wt: 490.96
InChI Key: SMWPLNIGKYLSRO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (CAS RN: 536715-23-8) is a pyrimidoindole derivative characterized by a bicyclic pyrimido[5,4-b]indole core fused with a thioacetamide side chain. The molecule features a 4-chlorophenyl group attached to the nitrogen atom of the acetamide moiety and a 3-methoxyphenyl substituent at the 3-position of the pyrimidoindole scaffold .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-6-4-5-17(13-18)30-24(32)23-22(19-7-2-3-8-20(19)28-23)29-25(30)34-14-21(31)27-16-11-9-15(26)10-12-16/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWPLNIGKYLSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C25H22ClN3O3S
  • Molecular Weight : 512.053 g/mol
  • CAS Number : 618431-94-0

Antimicrobial Activity

Research has shown that compounds with pyrimidine and thioacetamide moieties possess significant antimicrobial properties. A review highlighted that derivatives of pyrimidines exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivityMIC (µg/mL)Target Organisms
Compound AModerate66Staphylococcus aureus
Compound BHigh75Escherichia coli, Pseudomonas aeruginosa
N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo...TBDTBDTBD

Note: Specific MIC values for N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo...) were not available in the reviewed literature.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into similar compounds indicates that modifications in the aromatic rings and the presence of halogen substituents can enhance anticancer efficacy.

Case Study: Structure-Activity Relationship (SAR)

A study investigated various derivatives of pyrimidine compounds, noting that those with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For instance:

  • Compound C : IC50 = 0.39 µM against HCT116
  • Compound D : IC50 = 0.46 µM against MCF7

These findings suggest that the incorporation of specific functional groups in N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo...) could lead to enhanced anticancer activity.

The proposed mechanism of action for compounds similar to N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo...) includes:

  • Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis, these compounds can halt cell division in bacteria and cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in tumor cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from damaging bacterial cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Pyrimidoindole Derivatives

The pyrimido[5,4-b]indole scaffold is a versatile pharmacophore. Key structural analogs differ in substituents at three critical positions:

N-Substituent on the acetamide side chain (e.g., 4-chlorophenyl vs. cyclohexyl, isopentyl).

Aryl group at the 3-position of the pyrimidoindole core (e.g., 3-methoxyphenyl vs. phenyl or 4-methylbenzyl).

Modifications to the thioether linkage (e.g., sulfanyl vs. thioether derivatives).

Table 1: Structural Comparison of Selected Pyrimidoindole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity
Target Compound (536715-23-8) 4-ClPh (acetamide N), 3-MeOPh (pyrimidoindole C3) 518.96* TLR4 modulation (inferred)
N-(4-Ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 4-EtPh (acetamide N), 3-MeOPh (C3) 532.99* Unspecified (structural analog)
N-Cyclohexyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32) Cyclohexyl (acetamide N), Ph (C3) 488.59* Selective TLR4 ligand
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CF3OPh (acetamide N), Me (C3) 504.45* Unreported

*Calculated based on molecular formulas from referenced ChemSpider/CAS entries.

Research Findings and Pharmacological Implications

  • Synthetic Routes : The target compound and its analogs are synthesized via HATU-mediated coupling of thiol-containing pyrimidoindoles with chloroacetamide derivatives, followed by purification via reverse-phase chromatography .
  • SAR Studies : Structure-activity relationship (SAR) analyses reveal that N-aryl groups with halogen or methoxy substituents (e.g., 4-ClPh, 3-MeOPh) balance potency and metabolic stability, whereas alkyl chains (e.g., cyclohexyl) improve selectivity but may limit oral bioavailability .

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